

Validation of Experimental Results for 1-(Dimethylamino)cyclohexanecarbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 1-(Dimethylamino)cyclohexanecarbonitrile

Cat. No.: B097430

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This guide provides a framework for researchers, scientists, and drug development professionals to validate experimental results for **1-(Dimethylamino)cyclohexanecarbonitrile** against publicly available data. By offering a structured comparison of physicochemical properties and a detailed guide to spectroscopic analysis, this document aims to ensure the accuracy and reliability of experimental findings.

Physicochemical Properties: A Comparative Analysis

A crucial first step in the validation process is to compare experimentally determined physicochemical properties with published data. The following table summarizes the available information for **1-(Dimethylamino)cyclohexanecarbonitrile**.

Property	Published/Predicted Value	Experimental Value	Reference/Source
Molecular Formula	C ₉ H ₁₆ N ₂	--INVALID-LINK--	
Molecular Weight	152.24 g/mol	--INVALID-LINK--	
Melting Point	30 °C	--INVALID-LINK--	
Boiling Point	112-113 °C (at 17 Torr)	--INVALID-LINK--	
CAS Number	16499-30-2	--INVALID-LINK--	

Spectroscopic Data Comparison

While detailed, peak-by-peak spectral data for **1-(Dimethylamino)cyclohexanecarbonitrile** is not readily available in public repositories, a validation of the compound's structure can be achieved by comparing experimental spectra with expected chemical shifts and absorption bands based on its functional groups and data from analogous compounds.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group and the cyclohexyl ring protons.

Functional Group	Expected Chemical Shift (ppm)	Multiplicity	Integration
-N(CH ₃) ₂	~2.2 - 2.5	Singlet	6H
Cyclohexyl Protons	~1.2 - 2.0	Multiplet	10H

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum should display distinct signals for the carbons of the dimethylamino group, the cyclohexyl ring, the quaternary carbon, and the nitrile carbon.

Carbon Environment	Expected Chemical Shift (ppm)
-N(CH ₃) ₂	~40 - 50
Cyclohexyl CH ₂	~20 - 40
Quaternary Carbon (C-CN)	~50 - 60
Nitrile Carbon (-C≡N)	~120 - 125

Expected FT-IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the nitrile and amine functional groups, as well as the aliphatic C-H bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H (Aliphatic)	2850 - 3000	Strong
C≡N (Nitrile)	2220 - 2260	Medium to Weak
C-N (Amine)	1020 - 1250	Medium

Expected Mass Spectrometry Data

In mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 152. Common fragmentation patterns for α-aminonitriles involve the loss of the nitrile group or cleavage of the cyclohexyl ring.

Ion	Expected m/z
[M] ⁺	152
[M - CN] ⁺	126
[M - C ₆ H ₁₀] ⁺	70

Experimental Protocols

To ensure reproducible and accurate results, the following detailed experimental protocols are recommended for the synthesis and characterization of **1-(Dimethylamino)cyclohexanecarbonitrile**.

Synthesis via Strecker Reaction

The Strecker synthesis is a well-established method for the preparation of α -aminonitriles.

Materials:

- Cyclohexanone
- Dimethylamine (40% aqueous solution)
- Sodium cyanide
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1 equivalent) and dimethylamine (1.1 equivalents) in water.
- Cool the mixture in an ice bath to 0-5 °C.

- Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 24 hours.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by vacuum distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to obtain chemical shifts (referenced to TMS at 0.00 ppm), integration values, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Obtain the FT-IR spectrum of the neat liquid product using a diamond ATR (Attenuated Total Reflectance) accessory.
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups present in the molecule.

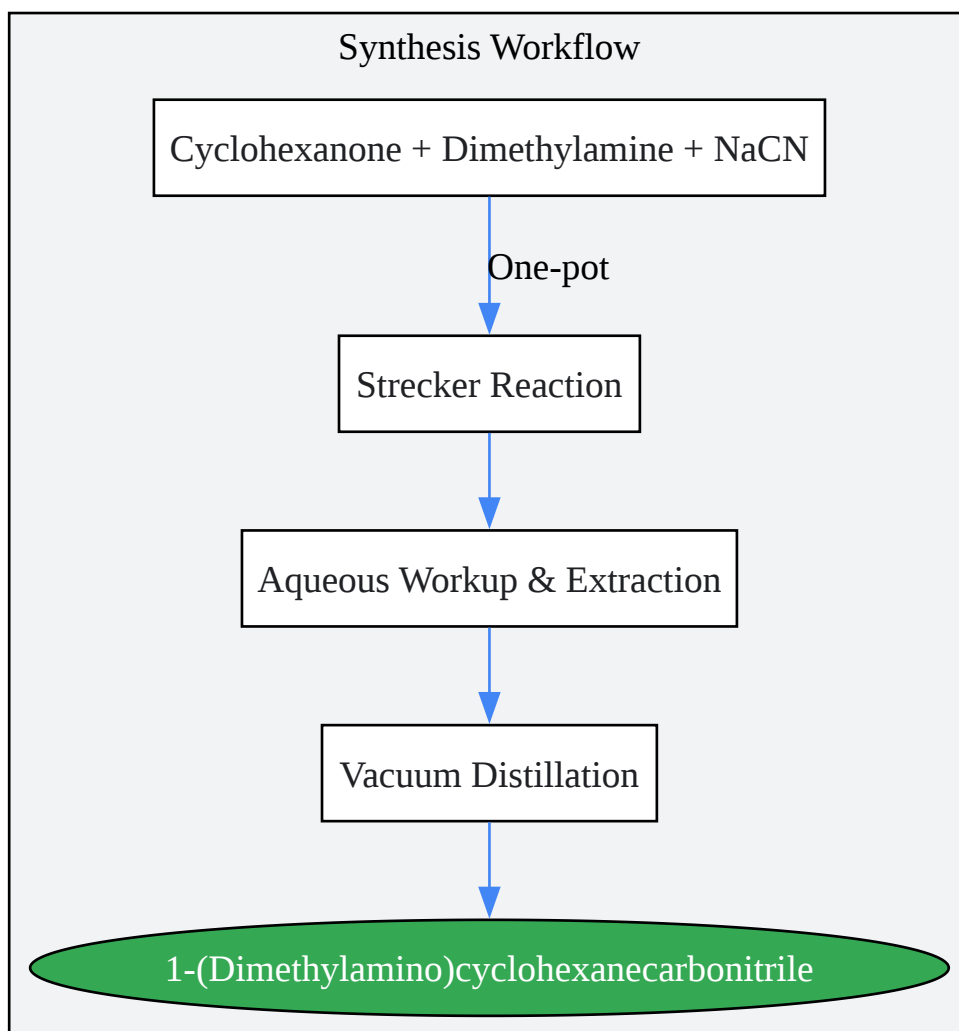
Mass Spectrometry (MS):

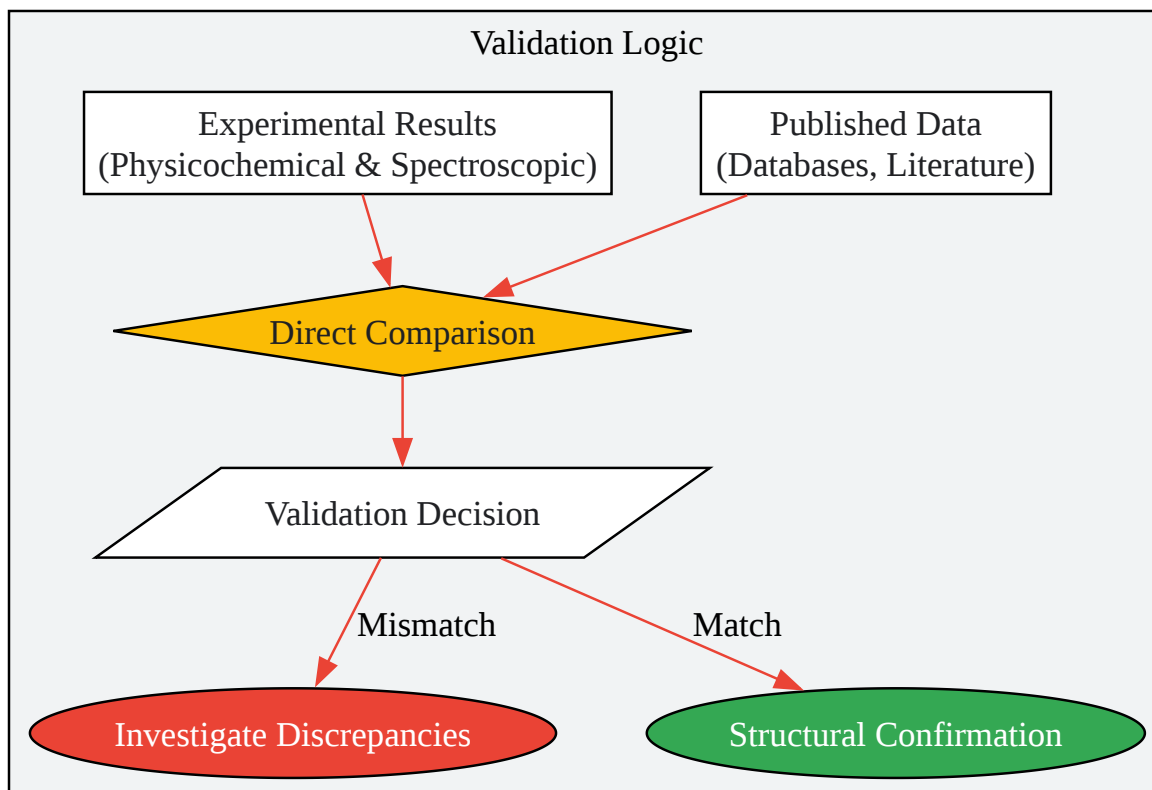
- Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- Inject a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing Workflows and Pathways

To provide a clear visual representation of the experimental and logical processes, the following diagrams have been generated using Graphviz.





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